Methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a bromine and chlorine-substituted phenoxy group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-bromo-4-chlorophenol with an appropriate alkylating agent under basic conditions.
Formation of the Isoxazole Ring: The phenoxy intermediate is then subjected to cyclization reactions to form the isoxazole ring. This step often involves the use of nitrile oxides and alkenes under specific conditions.
Esterification: The final step involves the esterification of the isoxazole carboxylic acid with methanol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The isoxazole ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of halogen atoms and the isoxazole ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(BROMOMETHYL)-2-[2-CHLORO-4-(4-CHLOROPHENOXY)PHENYL]-4-METHYL-1,3-DIOXOLANE
- METHYL 2-BROMO-4-OXAZOLECARBOXYLATE
Uniqueness
METHYL 4-[(2-BROMO-4-CHLOROPHENOXY)METHYL]-5-METHYL-3-ISOXAZOLECARBOXYLATE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms
Properties
Molecular Formula |
C13H11BrClNO4 |
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Molecular Weight |
360.59 g/mol |
IUPAC Name |
methyl 4-[(2-bromo-4-chlorophenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H11BrClNO4/c1-7-9(12(16-20-7)13(17)18-2)6-19-11-4-3-8(15)5-10(11)14/h3-5H,6H2,1-2H3 |
InChI Key |
UZXMCBIZNKOPGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
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